REACTION_CXSMILES
|
O.[NH2:2][NH2:3].C(O[CH:9]=[CH:10][C:11](=O)[C:12](Cl)([F:14])[F:13])CCC.[CH2:17](O)C>>[F:13][CH:12]([F:14])[C:11]1[N:3]([CH3:17])[N:2]=[CH:9][CH:10]=1 |f:0.1|
|
Name
|
|
Quantity
|
0.52 g
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
4-butoxy-1-chloro-1,1-difluorobut-3-en-2-one
|
Quantity
|
1.2 g
|
Type
|
reactant
|
Smiles
|
C(CCC)OC=CC(C(F)(F)Cl)=O
|
Name
|
|
Quantity
|
6 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Type
|
CUSTOM
|
Details
|
The mixture was then stirred under reflux conditions for 5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
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Details
|
The resulting yellow-brown suspension was concentrated on a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
After separation of the phases
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase was re-extracted with ethyl acetate (20 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
volatile components were removed under reduced pressure
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |